molecular formula C7H5ClN2O2S B13314216 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

Cat. No.: B13314216
M. Wt: 216.65 g/mol
InChI Key: WHSYKGZAIHQKGJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group attached at the 5-position. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its potential biological activities make it a valuable compound in various research fields .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)

InChI Key

WHSYKGZAIHQKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)S(=O)(=O)Cl

Origin of Product

United States

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